2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Description
2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a critical intermediate in the synthesis of fourth-generation cephalosporin antibiotics, such as cefozopran and cefcidin . Its structure features a 1,2,4-thiadiazole ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methoxyimino-acetic acid moiety at the 3-position. The Z-isomer configuration of the methoxyimino group is essential for antimicrobial activity, as the E-isomer exhibits negligible biological efficacy .
The compound is synthesized via multi-step routes starting from cyanoacetamide, involving alkylation, oximation, cyclization, and hydrolysis . Improved synthetic methods have achieved yields up to 94.8% for active ester derivatives by optimizing catalysts (e.g., triphenylphosphine) and solvent systems (dichloromethane/acetonitrile) . Its Boc group enhances stability during synthesis, preventing undesired side reactions .
Properties
Molecular Formula |
C10H14N4O5S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2Z)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C10H14N4O5S/c1-10(2,3)19-9(17)12-8-11-6(14-20-8)5(7(15)16)13-18-4/h1-4H3,(H,15,16)(H,11,12,14,17)/b13-5- |
InChI Key |
WENLZMPPWCBICP-ACAGNQJTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)/C(=N/OC)/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)C(=NOC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base.
Methoxyimino Group Addition:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxyimino group.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicine, these compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancers.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
